25-Hydroxy Rifabutin is a significant metabolite of Rifabutin, an antibiotic primarily used for treating infections caused by Mycobacterium species, particularly in immunocompromised patients such as those with Human Immunodeficiency Virus. Rifabutin is classified as a macrolide antibiotic, specifically a derivative of rifamycin, and is recognized for its broad-spectrum antimicrobial activity. Its primary therapeutic application is in the prevention and treatment of Mycobacterium avium complex disease in patients with HIV, where it exhibits greater efficacy than its parent compound, Rifampin .
Rifabutin was originally derived from rifamycin-S and is classified under the category of macrolactams, which are cyclic amides of amino carboxylic acids. The compound falls within the broader class of antimycobacterial agents and is utilized in clinical settings to combat mycobacterial infections. It has gained approval for use in various therapeutic contexts due to its effectiveness against resistant strains of bacteria .
The molecular formula for 25-Hydroxy Rifabutin is C_21H_24N_2O_4, with a molecular weight of approximately 368.43 g/mol. The structure features a complex arrangement typical of rifamycins, including a naphthalene ring system fused to a piperidine ring. The presence of hydroxyl groups at specific positions enhances its solubility and bioactivity.
25-Hydroxy Rifabutin participates in several chemical reactions typical for phenolic compounds, including:
These reactions are crucial for understanding its pharmacokinetics and interactions with other drugs metabolized via similar pathways .
The mechanism of action for 25-Hydroxy Rifabutin mirrors that of its parent compound. It primarily functions by inhibiting DNA-dependent RNA polymerase in susceptible bacteria. This inhibition disrupts RNA synthesis, ultimately leading to bacterial cell death. The compound demonstrates activity against both gram-positive and some gram-negative bacteria, making it a valuable agent in treating mycobacterial infections .
These properties influence its formulation and administration routes, particularly regarding oral bioavailability and stability during storage .
25-Hydroxy Rifabutin is primarily utilized in clinical settings for:
25-Hydroxy rifabutin (also termed 25-desacetylrifabutin or LM565) is the principal pharmacologically active metabolite of rifabutin, generated via enzymatic hydrolysis of the parent compound’s C25-acetate group. This biotransformation is catalyzed by carboxylesterases (CEs), a family of hydrolases abundant in hepatic tissues and blood plasma. The reaction proceeds via nucleophilic attack on the carbonyl carbon of the ester bond, forming a tetrahedral intermediate that collapses to release acetate and yield the 25-desacetyl metabolite [1] [9]. Notably, human liver microsomes metabolize rifabutin to 25-hydroxy rifabutin independent of NADPH, confirming the non-cytochrome P450 nature of this initial deacetylation step [1].
Studies utilizing recombinant human enzymes identified carboxylesterase 1 (hCE1) as the primary isoform responsible, exhibiting significantly higher catalytic efficiency (kcat/Km) than hCE2. The metabolite retains antibacterial potency comparable to rifabutin, contributing ~10% of the total antimicrobial activity in vivo [9]. Interestingly, microbial esterases (e.g., from Amycolatopsis mediterranei) also catalyze this deacetylation during fermentation, but with distinct regiospecificity compared to mammalian enzymes [8].
Table 1: Enzymatic Deacetylation of Rifabutin to 25-Hydroxy Rifabutin
Enzyme System | Catalytic Efficiency (kcat/Km, M-1s-1) | Cofactor Requirement | Primary Site of Activity |
---|---|---|---|
Human Carboxylesterase 1 (hCE1) | 8.9 × 10³ | None | Hepatocytes, Plasma |
Human Carboxylesterase 2 (hCE2) | 1.2 × 10³ | None | Intestinal Mucosa |
Human Liver Microsomes | Vmax: 4.3 nmol/min/mg protein | NADPH-independent | Liver |
Microbial Esterases (e.g., Rifamycin-modifying enzymes) | Not fully quantified | Variable | Fermentation broths |
The generation kinetics and yield of 25-hydroxy rifabutin differ substantially between living systems and cell-free models:
Table 2: Comparative Generation of 25-Hydroxy Rifabutin Across Systems
Parameter | In Vivo (Human) | In Vitro (Microsomes) | In Vitro (Cell Cultures) |
---|---|---|---|
Time to Peak Metabolite | 4–6 hours | 30–60 minutes | 2–4 hours |
Metabolite/Parent AUC Ratio | 0.10–0.12 | 0.15–0.30 (after 1h) | Variable (0.05–0.20) |
Key Influencing Factors | Renal function, Enterohepatic recirculation | Microsome activity, Substrate concentration | Cell permeability, Efflux transporters |
Tissue-Specific Enrichment | Lung/Macrophages: 5–6x plasma | Not applicable | Limited modeling capability |
While deacetylation initiates 25-hydroxy rifabutin formation, hepatic cytochrome P450 (CYP) isoforms drive its further oxidative metabolism. CYP3A4 is the dominant isoform, responsible for the 31-hydroxylation of both rifabutin and 25-hydroxy rifabutin. This was confirmed using:
Notably, CYP3A4 also catalyzes the oxidation of 25-hydroxy rifabutin to quinone-like derivatives, detectable as trace metabolites. Other isoforms (CYP2C8, CYP2C19) contribute minimally (<5% total oxidative metabolism). Crucially, 25-hydroxy rifabutin itself undergoes no further deacetylation, but its oxidative products are conjugated via UGT1A1-mediated glucuronidation for biliary excretion [1] [9].
Table 3: Hepatic CYP Isoforms Involved in Rifabutin and 25-Hydroxy Rifabutin Metabolism
CYP Isoform | Primary Reaction Catalyzed | Contribution to Total Oxidative Metabolism (%) | Inhibition/Induction Profile |
---|---|---|---|
CYP3A4 | 31-Hydroxylation of Rifabutin and 25-Hydroxy Rifabutin | >85% | Inducible (PXR-mediated); Inhibited by ketoconazole |
CYP2C8 | Secondary oxidation of 25-Hydroxy Rifabutin | ~5–8% | Not inducible by rifamycins |
CYP2C19 | Minor oxidation pathways | <5% | Not significantly inhibited |
CYP1A2/2D6/2E1 | No significant activity | Negligible | Not affected |
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8